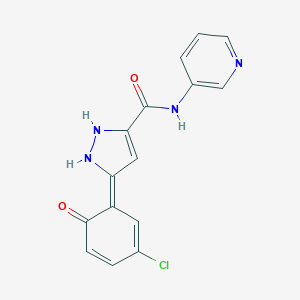
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biological sciences. This compound is a pyrazole-based molecule that has been synthesized through a specific method and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of (5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide involves the inhibition of specific enzymes and pathways that are essential for the survival and growth of cancer cells. It has been found to target various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway, which are involved in the regulation of cell survival, proliferation, and apoptosis.
Biochemical and Physiological Effects:
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, it has also been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide in lab experiments include its high potency and specificity, as well as its ability to target multiple signaling pathways involved in cancer and neurodegenerative diseases. However, its limitations include its low solubility and stability, as well as potential toxicity and side effects.
Zukünftige Richtungen
There are several future directions for the study of (5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide. These include further optimization of its chemical structure to improve its solubility and stability, as well as the development of new delivery methods to enhance its efficacy and reduce potential toxicity. Additionally, more studies are needed to investigate its potential applications in other diseases and to elucidate its mechanisms of action in more detail.
Synthesemethoden
The synthesis of (5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide involves the reaction of pyridine-3-carboxaldehyde and 3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene hydrazinecarboxamide in the presence of a catalyst. The resulting product is then purified and isolated through various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide has been extensively studied for its potential applications in medicine and biological sciences. It has been found to exhibit significant activity against various types of cancer cells such as breast cancer, lung cancer, and prostate cancer. Additionally, it has also shown potential in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
Produktname |
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide |
|---|---|
Molekularformel |
C15H11ClN4O2 |
Molekulargewicht |
314.72 g/mol |
IUPAC-Name |
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide |
InChI |
InChI=1S/C15H11ClN4O2/c16-9-3-4-14(21)11(6-9)12-7-13(20-19-12)15(22)18-10-2-1-5-17-8-10/h1-8,19-20H,(H,18,22)/b12-11- |
InChI-Schlüssel |
SLECQWOKYMFFAF-QXMHVHEDSA-N |
Isomerische SMILES |
C1=CC(=CN=C1)NC(=O)C2=C/C(=C/3\C=C(C=CC3=O)Cl)/NN2 |
SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC(=C3C=C(C=CC3=O)Cl)NN2 |
Kanonische SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC(=C3C=C(C=CC3=O)Cl)NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone](/img/structure/B258119.png)

![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)
![2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B258131.png)



![(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B258141.png)



![5-[4-(3-Methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B258148.png)

![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B258151.png)